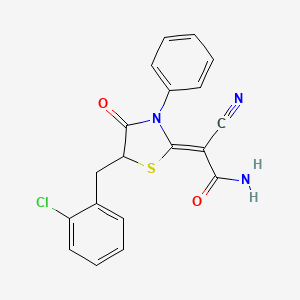

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide

CAS No.: 488128-96-7

Cat. No.: VC6908232

Molecular Formula: C19H14ClN3O2S

Molecular Weight: 383.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 488128-96-7 |

|---|---|

| Molecular Formula | C19H14ClN3O2S |

| Molecular Weight | 383.85 |

| IUPAC Name | (2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |

| Standard InChI | InChI=1S/C19H14ClN3O2S/c20-15-9-5-4-6-12(15)10-16-18(25)23(13-7-2-1-3-8-13)19(26-16)14(11-21)17(22)24/h1-9,16H,10H2,(H2,22,24)/b19-14- |

| Standard InChI Key | CBWAWHDPSRGHJP-RGEXLXHISA-N |

| SMILES | C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiazolidin-4-one core substituted at the 2-position with a cyanoacetamide group and at the 5-position with a 2-chlorobenzyl moiety. The 3-position is occupied by a phenyl group, while the 4-oxo group completes the heterocyclic framework. The (Z)-configuration at the exocyclic double bond (C2–C3) is critical for its bioactivity, as stereoelectronic effects influence receptor binding .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | (Z)-2-(5-(2-Chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide |

| Molecular Formula | C₁₉H₁₄ClN₃O₂S |

| Molecular Weight | 383.85 g/mol |

| CAS Registry Number | Not publicly disclosed |

Synthetic Methodology

Reaction Pathway

The synthesis of 5b involves a [3+2] cyclocondensation strategy starting from 2-cyano-3-mercapto-3-phenylaminoacrylamide (1a) and ethyl 2-bromo-3-(2-chlorophenyl)propionate (4b) . The reaction proceeds under reflux in ethanol with pyridine as a catalyst, yielding the target compound after 3 hours.

Table 2: Synthesis Protocol

| Parameter | Conditions |

|---|---|

| Starting Materials | 1a (2.5 mmol), 4b (2.5 mmol) |

| Solvent | Ethanol (10 mL) |

| Catalyst | Pyridine (0.2 mL) |

| Temperature | Reflux (78°C) |

| Reaction Time | 3 hours |

| Workup | Filtration, washing with EtOH, crystallization from EtOH-DMF |

| Yield | 79% |

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the thiol group of 1a on the α-carbon of the bromoester 4b, followed by cyclization to form the thiazolidinone ring. The (Z)-stereochemistry is favored due to steric hindrance between the phenyl and 2-chlorobenzyl groups during ring closure .

Structural Characterization

Spectroscopic Data

The structure of 5b was confirmed using ¹H NMR, mass spectrometry (ESI-MS), and elemental analysis .

Table 3: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.56–7.47 | m | 4H | Aromatic protons (C₆H₅) |

| 7.46–7.32 | m | 6H | Aromatic protons (C₆H₄Cl, NH) |

| 6.98 | bs | 1H | Acetamide NH |

| 4.57 | dd (J=10.0, 5.0 Hz) | 1H | CH (thiazolidinone) |

| 3.57 | dd (J=14.2, 5.0 Hz) | 1H | CH₂ (benzyl) |

| 3.28 | dd (J=14.3, 10.0 Hz) | 1H | CH₂ (benzyl) |

ESI-MS: m/z 384 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄ClN₃O₂S .

Elemental Analysis

Calculated: C, 59.45%; H, 3.68%; N, 10.95%

Found: C, 59.59%; H, 3.74%; N, 11.08% .

Antimicrobial Activity

In Vitro Efficacy

5b was tested against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus) and two fungal strains (Candida albicans, Cryptococcus neoformans) using broth microdilution assays .

Table 4: Minimum Inhibitory Concentrations (MIC, μg/mL)

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

| Pseudomonas aeruginosa | 64 |

Structure-Activity Relationships

The 2-chlorobenzyl group enhances lipophilicity, facilitating membrane penetration in Gram-positive bacteria like S. aureus. Conversely, reduced activity against P. aeruginosa may reflect efflux pump-mediated resistance .

Comparative Analysis with Analogues

Substituent Effects

Replacing the 2-chlorobenzyl group with 4-fluorobenzyl (5a) or 4-methoxybenzyl (5d) decreases potency against S. aureus (MIC = 16 μg/mL for 5a), highlighting the importance of halogen placement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume